An In-depth Technical Guide to 1,4-Dioxan-2-one: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4-Dioxan-2-one: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-one, also known as p-dioxanone, is a cyclic ether-ester of significant interest in the fields of polymer chemistry and biomedical applications.[1][2] Its unique chemical structure allows it to undergo ring-opening polymerization to produce polydioxanone (PDO), a biodegradable and biocompatible polymer widely used in the medical field. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of 1,4-dioxan-2-one, along with detailed experimental protocols for its synthesis and polymerization.
Chemical Structure and Properties
1,4-Dioxan-2-one is a heterocyclic compound with the chemical formula C₄H₆O₃.[3] Its structure consists of a six-membered ring containing two oxygen atoms and a ketone group. The systematic IUPAC name for this compound is 1,4-dioxan-2-one.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,4-Dioxan-2-one is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3041-16-5 | [3] |
| Molecular Formula | C₄H₆O₃ | [3] |
| Molecular Weight | 102.09 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 28 °C (lit.) | [5] |
| Boiling Point | 215 °C (lit.) | [5] |
| Density | ~1.17 g/cm³ (estimate) | [5] |
| Solubility | Slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in chloroform. | [5] |
| Vapor Pressure | 11-19 Pa at 20-25 °C | [5] |
Spectroscopic Data
The structural characterization of 1,4-dioxan-2-one is accomplished through various spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of p-dioxan-2-one exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is observed around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ether and ester linkages typically appear in the region of 1250-1000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 1,4-dioxan-2-one is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons in the ring. The protons adjacent to the carbonyl group are expected to be the most deshielded.
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¹³C NMR: The carbon-13 NMR spectrum will display three signals for the three different carbon environments: one for the carbonyl carbon (typically in the range of 160-180 ppm), and two for the methylene carbons attached to the oxygen atoms.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 1,4-dioxan-2-one would show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO₂ (m/z = 44) and ethylene oxide (m/z = 44), leading to characteristic fragment ions.
Synthesis and Purification
1,4-Dioxan-2-one can be synthesized through several routes, with the dehydrogenation of diethylene glycol being a common method.
Experimental Protocol: Synthesis of 1,4-Dioxan-2-one from Diethylene Glycol
This protocol is based on the catalytic dehydrogenation of diethylene glycol.
Materials:
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Diethylene glycol
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Copper chromite catalyst
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Reaction vessel equipped with a reflux condenser and a distillation apparatus
Procedure:
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In a reaction vessel, combine diethylene glycol and a catalytic amount of copper chromite.
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Heat the mixture to reflux (approximately 230-250 °C) under an inert atmosphere (e.g., nitrogen).
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The reaction produces 1,4-dioxan-2-one and hydrogen gas. The crude product is continuously removed by distillation.
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The collected distillate contains crude 1,4-dioxan-2-one.
Experimental Protocol: Purification by Recrystallization
High-purity 1,4-dioxan-2-one is essential for producing high molecular weight polydioxanone.
Materials:
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Crude 1,4-dioxan-2-one
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Ethyl acetate (or other suitable aliphatic ester solvent)
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Crystallization dish
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Filtration apparatus
Procedure:
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Dissolve the crude 1,4-dioxan-2-one in a minimal amount of warm ethyl acetate.
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Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure 1,4-dioxan-2-one can facilitate this process.
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Once crystallization is complete, collect the crystals by filtration.
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Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
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Dry the purified crystals under vacuum.
Ring-Opening Polymerization and Polydioxanone (PDO)
The most significant application of 1,4-dioxan-2-one is its ring-opening polymerization (ROP) to form polydioxanone (PDO). This polymerization is typically catalyzed by organometallic compounds, such as tin(II) octoate.
Experimental Protocol: Ring-Opening Polymerization of 1,4-Dioxan-2-one
Materials:
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High-purity 1,4-dioxan-2-one
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Tin(II) octoate (catalyst)
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An initiator (e.g., a low molecular weight alcohol)
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Polymerization vessel (e.g., a sealed glass ampoule or a reactor)
Procedure:
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Charge the polymerization vessel with the desired amounts of 1,4-dioxan-2-one, initiator, and catalyst under an inert atmosphere.
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Seal the vessel and heat it to the desired polymerization temperature (typically between 100-180 °C).
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Maintain the temperature for a specified period to achieve the desired molecular weight.
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After the polymerization is complete, cool the vessel and recover the polydioxanone polymer.
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The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Properties and Applications of Polydioxanone (PDO)
PDO is a semi-crystalline, biodegradable polymer with a unique combination of flexibility and strength. Its properties can be tailored by controlling the polymerization conditions.
| Property of Polydioxanone (PDO) | Value | Reference(s) |
| Glass Transition Temperature (Tg) | -10 to 0 °C | |
| Melting Temperature (Tm) | ~110 °C | |
| Crystallinity | ~55% | |
| Degradation Mechanism | Hydrolysis | |
| In Vivo Absorption Time | Approximately 6 months |
The biocompatibility and biodegradability of PDO make it an ideal material for various biomedical applications, including:
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Absorbable surgical sutures: This is the most common application of PDO, where its strength retention profile allows for effective wound healing before it is safely absorbed by the body.
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Drug delivery systems: The polymer matrix can be used to encapsulate and control the release of therapeutic agents.
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Tissue engineering scaffolds: PDO can be fabricated into porous structures that support cell growth and tissue regeneration.
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Orthopedic fixation devices: It is used in the manufacturing of biodegradable pins, screws, and plates for bone fixation.
Conclusion
1,4-Dioxan-2-one is a valuable monomer for the synthesis of the biodegradable polymer, polydioxanone. Its well-defined chemical structure and properties, coupled with established synthesis and polymerization protocols, have enabled its successful application in the demanding field of biomedical devices. Further research into the modification of 1,4-dioxan-2-one and the optimization of its polymerization can lead to the development of novel biodegradable materials with enhanced properties for a wider range of applications in medicine and beyond.
